(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 301312-83-4
VCID: VC0382276
InChI: InChI=1S/C19H16N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)17(22)12(10-20)19-21-13-6-4-5-7-16(13)26-19/h4-9,22H,1-3H3/b17-12-
SMILES: COC1=CC(=CC(=C1OC)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Molecular Formula: C19H16N2O4S
Molecular Weight: 368.4g/mol

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile

CAS No.: 301312-83-4

Cat. No.: VC0382276

Molecular Formula: C19H16N2O4S

Molecular Weight: 368.4g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile - 301312-83-4

Specification

CAS No. 301312-83-4
Molecular Formula C19H16N2O4S
Molecular Weight 368.4g/mol
IUPAC Name (Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C19H16N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)17(22)12(10-20)19-21-13-6-4-5-7-16(13)26-19/h4-9,22H,1-3H3/b17-12-
Standard InChI Key SSCIXHQEENTINV-ATVHPVEESA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O

Introduction

Chemical Structure and Properties

Structural Characteristics

(Z)-2-(Benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile features a central acrylonitrile core substituted with a benzothiazol-2-yl group, a hydroxyl group, and a 3,4,5-trimethoxyphenyl moiety. The Z-configuration refers to the geometry around the carbon-carbon double bond, where the larger substituents (benzothiazole and trimethoxyphenyl groups) are positioned on the same side of the double bond. This geometric isomerism is a critical determinant of the compound's biological activity and physical properties.

Physical and Chemical Properties

The compound presents as a yellow solid with a molecular weight of 368.41 g/mol and a molecular formula of C19H16N2O4S. The key functional groups within this structure include:

  • A benzo[d]thiazole heterocyclic ring system

  • An acrylonitrile (C=C-CN) functional group

  • A hydroxyl group (-OH)

  • A 3,4,5-trimethoxyphenyl moiety

Table 1: Physical and Chemical Properties of (Z)-2-(Benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile

PropertyValue
CAS Number392238-54-9
Molecular FormulaC19H16N2O4S
Molecular Weight368.41 g/mol
Physical AppearanceYellow solid
SolubilityLimited water solubility; soluble in organic solvents like DMSO, DMF
StereochemistryZ-configuration
Key Functional GroupsBenzothiazole, acrylonitrile, hydroxyl, trimethoxyphenyl

Synthesis Methods

Conventional Synthetic Approaches

The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile typically involves multi-step organic chemistry pathways that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the Knoevenagel condensation reaction between 2-(benzothiazol-2-yl)acetonitrile and 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base catalyst.

The Knoevenagel condensation represents an efficient method for forming carbon-carbon bonds and has been widely utilized in the synthesis of acrylonitrile derivatives. For benzothiazole-containing acrylonitriles, this reaction typically proceeds through the following steps:

  • Base-catalyzed deprotonation of the active methylene group in 2-(benzothiazol-2-yl)acetonitrile

  • Nucleophilic attack on the carbonyl carbon of the aldehyde

  • Dehydration to form the carbon-carbon double bond

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient alternative to conventional methods for preparing 2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. This approach offers several advantages, including significantly shorter reaction times, moderate to good yields (50-75%), and improved product purity . The solvent-free conditions employed in microwave-assisted synthesis also align with green chemistry principles by reducing waste generation and energy consumption.

In a typical microwave-assisted procedure, 2-(benzo[d]thiazol-2-yl)acetonitrile and the appropriate aromatic aldehyde (in this case, 3,4,5-trimethoxybenzaldehyde) are combined with a catalytic amount of base under solvent-free conditions and subjected to microwave irradiation. The reaction proceeds rapidly, often completing within minutes rather than hours required for conventional heating methods .

One-Pot Multicomponent Reactions

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy serves as a valuable tool for identifying the functional groups present in (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Characteristic absorption bands typically observed for this compound include:

  • CN stretching vibration at approximately 2200-2240 cm⁻¹

  • OH stretching at 3300-3500 cm⁻¹

  • C=N stretching (from benzothiazole) at approximately 1600-1620 cm⁻¹

  • C=C stretching at 1530-1550 cm⁻¹

  • C-S stretching (from benzothiazole) at 740-780 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound, confirming its configuration and purity. For related benzothiazole acrylonitrile derivatives, typical ¹H NMR signals include:

  • Aromatic protons of the benzothiazole ring and trimethoxyphenyl moiety (δ 6.8-8.2 ppm)

  • Methoxy protons (δ 3.7-4.0 ppm)

  • OH proton (variable chemical shift depending on solvent)

Mass Spectrometry

Mass spectrometry analysis typically reveals the molecular ion peak corresponding to the compound's molecular formula (C19H16N2O4S), along with characteristic fragmentation patterns. This technique is crucial for confirming the compound's identity and purity .

Biological Activities

Enzyme Inhibition Properties

Related compounds in the (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrile class have been described as selective inhibitors of acetylcholinesterase (AChE) . AChE inhibitors are important in the treatment of various neurological disorders, including Alzheimer's disease. The most potent compound in this series exhibited good AChE inhibitory activity with an IC50 value of 64 µM .

Kinetic studies on AChE indicated that a competitive type of inhibition pattern exists for these acrylonitrile derivatives. Molecular docking models of the ligand-AChE complexes suggested that some compounds bind to the periphery of the AChE active site .

Structure-Activity Relationships

Role of Functional Groups

The presence of specific functional groups within the (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile structure contributes significantly to its biological properties:

  • The benzothiazole heterocycle serves as a rigid scaffold that positions other functional groups optimally for interaction with biological targets.

  • The 3,4,5-trimethoxyphenyl moiety is a common structural feature in many tubulin-binding agents, including colchicine and combretastatin analogues, and is often critical for antiproliferative activity .

  • The acrylonitrile functional group can participate in various interactions with biological targets, including hydrogen bonding and Michael addition reactions.

  • The hydroxyl group provides additional hydrogen bonding capabilities, potentially enhancing binding affinity to protein targets.

Comparative Analysis with Related Compounds

Table 2: Comparison of (Z)-2-(Benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile with Related Compounds

CompoundKey Structural DifferencesBiological ActivityReference
(Z)-2-(Benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrileHydroxyl group at C-3 positionPotential anticancer and enzyme inhibitory activities
(E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrilesE-configuration, various heteroaryl substituentsAChE inhibition (IC50 = 64 µM for most potent derivative)
(Z)-Benzo[d]thiazol-2-yl cyanocombretastatin analoguesStructural variations in the aryl substituentsAnticancer activity, tubulin polymerization inhibition
2-(Benzothiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrileSingle methoxy group at para positionSpectroscopically characterized, biological activity not specified

Molecular Docking Studies

Interactions with Protein Targets

Molecular docking studies of acrylonitrile derivatives structurally related to (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile have provided insights into their binding modes with various protein targets. For acetylcholinesterase inhibitors in this class, docking models suggest that the compounds bind to the periphery of the enzyme's active site .

For benzothiazole derivatives with antitubercular activity, molecular docking studies against the target DprE1 (an essential enzyme in Mycobacterium tuberculosis cell wall biosynthesis) have been conducted to search for potent inhibitors with enhanced activity . These studies help elucidate the molecular interactions responsible for the biological effects and guide the design of more potent derivatives.

Structure-Based Design Considerations

The structural information gleaned from docking studies can inform the rational design of new derivatives with improved properties. For (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile and related compounds, key considerations include:

  • Optimizing the orientation of the benzothiazole and trimethoxyphenyl groups to enhance target binding

  • Modifying the substitution pattern on the phenyl ring to improve selectivity and potency

  • Exploring bioisosteric replacements for the hydroxyl or cyano groups to enhance pharmacokinetic properties

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient, environmentally friendly, and scalable synthetic routes for (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Microwave-assisted and solvent-free conditions offer promising alternatives to conventional methods , while continuous-flow chemistry could enable larger-scale production with improved control over reaction parameters.

Expanded Biological Evaluation

Comprehensive evaluation of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile's biological activities is warranted, including:

  • Screening against a broader panel of cancer cell lines to assess antiproliferative potential

  • Evaluation of tubulin polymerization inhibition to confirm the mechanism of anticancer activity

  • Testing for antibacterial and antifungal activities, particularly against drug-resistant strains

  • Investigation of enzyme inhibitory properties beyond acetylcholinesterase

Structural Modifications for Enhanced Properties

Based on established structure-activity relationships, targeted modifications of the (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile scaffold could yield derivatives with improved properties. Potential modifications include:

  • Variation of the substituents on the trimethoxyphenyl ring to optimize binding interactions

  • Introduction of additional functional groups to enhance water solubility and bioavailability

  • Development of prodrug approaches to improve pharmacokinetic properties

  • Exploration of heterocyclic bioisosteres for the benzothiazole ring

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